molecular formula C6H14ClNO B2615641 (2S,3S)-2-methylpiperidin-3-ol hydrochloride CAS No. 955028-81-6

(2S,3S)-2-methylpiperidin-3-ol hydrochloride

Cat. No.: B2615641
CAS No.: 955028-81-6
M. Wt: 151.63
InChI Key: ADUAUEZKXDSBLI-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-methylpiperidin-3-ol hydrochloride is a chiral compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylpiperidin-3-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions often involve the use of glucose dehydrogenase as a hydrogen donor and specific cofactors to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. These methods often employ biocatalytic processes due to their high substrate specificity and environmentally friendly nature. The use of engineered bacteria containing carbonyl reductase is a common approach, allowing for high product yield and ease of industrial amplification .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

(2S,3S)-2-methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-methylpiperidin-3-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(2S,3S)-2-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-6(8)3-2-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUAUEZKXDSBLI-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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